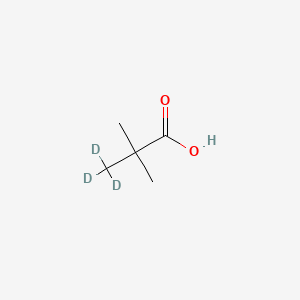

Pivalic-d3 Acid

Description

Significance of Isotopic Labeling in Chemical Science

Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions or metabolic pathways. electronicsandbooks.comwikipedia.orgmusechem.com By replacing an atom with its heavier, stable isotope, such as replacing hydrogen with deuterium (B1214612), researchers can track the molecule's fate without significantly altering its chemical properties. musechem.comnih.gov This method provides profound insights into reaction mechanisms, metabolic processes, and the intricate workings of biological systems at a molecular level. nih.govnumberanalytics.com The difference in mass between isotopes allows for their detection and quantification using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

The primary advantage of using stable isotopes like deuterium is their non-radioactive nature, which allows for safe handling and application in a wide range of experimental settings, including in vivo studies. musechem.com The subtle changes in bond strength resulting from the increased mass of the isotope can also lead to a phenomenon known as the kinetic isotope effect, which provides valuable information about the rate-determining steps of a reaction. nih.gov

Unique Attributes of Pivalic-d3 Acid for Research Applications

This compound, with three of the hydrogen atoms on one of its methyl groups replaced by deuterium, possesses a unique combination of properties that make it particularly useful in specialized research applications. The presence of the deuterium atoms provides a distinct mass signature, making it an excellent internal standard for quantitative analysis using mass spectrometry. lumiprobe.com In complex biological samples, where numerous compounds can interfere with analysis, the use of a deuterated internal standard that co-elutes with the analyte of interest but is distinguishable by its mass significantly improves the accuracy and precision of measurements. google.comnih.gov

Furthermore, the structural rigidity of the tert-butyl group in pivalic acid, combined with the isotopic label, makes this compound a valuable tracer for metabolic studies. For instance, deuterium-labeled pivalic acid has been utilized to investigate its role as a starter unit in the biosynthesis of fatty acids and antibiotics in various bacterial species. isotope.com The stability of the C-D bond compared to the C-H bond can also be exploited in mechanistic studies to probe reaction pathways.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| Chemical Formula | C5H7D3O2 |

| Molecular Weight | 105.15 g/mol |

| IUPAC Name | 2,2-dimethyl-3,3,3-trideuteriopropanoic acid |

| CAS Number | 95926-88-8 |

| Appearance | Colorless to white solid |

| Boiling Point | 163-164 °C (for unlabeled pivalic acid) |

| Melting Point | 32-35 °C (for unlabeled pivalic acid) |

Evolution of Deuterated Carboxylic Acids in Academic Inquiry

The journey of deuterated compounds in scientific research began with the discovery of deuterium by Harold Urey in 1931. wikipedia.orgwikipedia.org The concept of using deuterium substitution to alter the metabolic fate of molecules emerged in the early 1960s with studies on deuterated versions of bioactive compounds. nih.gov The first patent for deuterated molecules was granted in the 1970s, marking a significant step towards their commercial and research applications. wikipedia.org

For many years, the synthesis of specifically deuterated compounds, including carboxylic acids, was a challenging and often multi-step process. researchgate.net However, the increasing demand for these molecules in pharmaceutical research and other fields has driven significant innovation in synthetic methodologies. x-chemrx.com Recent years have seen the development of more efficient and selective methods for introducing deuterium into carboxylic acids, including late-stage deuteration techniques that allow for the modification of complex molecules at a later point in their synthesis. chemrxiv.orgnih.gov These advancements have made a wider range of deuterated carboxylic acids, including this compound, more accessible to the research community. The approval of the first deuterated drug by the FDA in 2017 further solidified the importance of deuteration in modern chemical and pharmaceutical science. nih.govresearchgate.net

Properties

Molecular Formula |

C5H10O2 |

|---|---|

Molecular Weight |

105.15 g/mol |

IUPAC Name |

3,3,3-trideuterio-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3 |

InChI Key |

IUGYQRQAERSCNH-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)(C)C(=O)O |

Canonical SMILES |

CC(C)(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Pivalic D3 Acid and Its Derivatives

Direct Deuterium (B1214612) Incorporation Strategies

The synthesis of Pivalic-d3 Acid can be achieved through several strategic approaches that introduce deuterium atoms into the pivalic acid scaffold. These methods range from direct hydrogen-deuterium exchange to the use of deuterated reagents in classical organic reactions.

Hydrocarboxylation Routes utilizing Deuterated Reagents

The Koch-Haaf reaction provides a direct and industrially relevant method for the synthesis of tertiary carboxylic acids, including pivalic acid. lookchem.comguidechem.com This reaction typically involves the carbonylation of an alkene or alcohol with carbon monoxide in the presence of a strong acid catalyst. For the synthesis of this compound, this can be adapted by utilizing a deuterated water source (D₂O) during the hydrolysis of the acylium ion intermediate.

The reaction proceeds via the formation of a tert-butyl cation from a suitable precursor like isobutylene (B52900) or tert-butanol (B103910) under strongly acidic conditions. This cation then reacts with carbon monoxide to form the pivaloyl cation, which is subsequently quenched with D₂O to yield the desired this compound. The efficiency of deuterium incorporation is dependent on the complete exclusion of protic solvents and moisture.

Table 1: Key Parameters in the Koch-Haaf Reaction for this compound Synthesis

| Parameter | Description |

|---|---|

| Deuterated Reagent | Deuterium oxide (D₂O) |

| Precursor | Isobutylene, tert-Butanol |

| Catalyst | Strong acids (e.g., H₂SO₄, HF) |

| Reaction Conditions | High pressure of carbon monoxide, elevated temperature |

Oxidation Reactions of Deuterated Precursors

An alternative strategy involves the oxidation of a pre-deuterated precursor, such as deuterated neopentyl alcohol. While less direct, this method can offer high levels of isotopic enrichment if the deuterated starting material is readily available. The synthesis of deuterated tert-butyl alcohol has been reported, which can serve as a precursor to the required neopentyl alcohol derivative through appropriate chemical transformations. google.com

Various oxidizing agents can be employed for the conversion of the primary alcohol to the corresponding carboxylic acid. The choice of oxidant is crucial to ensure high yields and to avoid side reactions.

Grignard Reaction-Based Deuteration Techniques

The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds and can be effectively adapted for the synthesis of this compound. guidechem.com This approach involves the preparation of a deuterated Grignard reagent, which is then carboxylated using carbon dioxide.

A plausible route starts with a deuterated tert-butyl halide, such as tert-butyl-d9 chloride or bromide. This is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding deuterated tert-butylmagnesium halide. Subsequent reaction with solid carbon dioxide (dry ice) followed by acidic workup (using a non-deuterated acid to avoid exchange) yields this compound. The success of this method hinges on the availability and isotopic purity of the deuterated starting halide. A detailed procedure for the synthesis of non-deuterated pivalic acid via a Grignard reaction provides a solid foundation for this deuterated analogue's synthesis. orgsyn.org A patent describing the synthesis of deuterated tert-butyl alcohol using a deuterated Grignard reagent and a deuterated ketone further supports the feasibility of this approach. google.com

Derivatization of this compound for Research Intermediates

Once synthesized, this compound can be converted into a variety of derivatives, such as esters and amides, which are valuable as intermediates in organic synthesis and for various research applications.

Esterification Pathways

The esterification of this compound can be accomplished through several standard methods, with the Fischer-Speier esterification being a common choice. masterorganicchemistry.commasterorganicchemistry.commdpi.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

For instance, the reaction of this compound with methanol (B129727) under reflux with a catalytic amount of sulfuric acid will yield methyl pivalate-d3. The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. The steric hindrance of the tert-butyl group in pivalic acid can slow the reaction rate compared to less hindered carboxylic acids.

Table 2: Representative Esterification of this compound

| Alcohol | Catalyst | Reaction Conditions | Product |

|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | Methyl pivalate-d3 |

| Ethanol | p-TsOH | Reflux, Dean-Stark trap | Ethyl pivalate-d3 |

Amide Formation Methodologies

The formation of amides from this compound can be achieved by reacting it with an amine, often requiring activation of the carboxylic acid to facilitate the reaction. A common method involves converting the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride or oxalyl chloride. The resulting pivaloyl-d3 chloride can then be reacted with a primary or secondary amine to form the corresponding amide.

Alternatively, direct coupling of this compound with an amine can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid in situ, allowing for the formation of the amide bond under milder conditions. The synthesis of N-arylamides from pivalic anhydride (B1165640) and N-alkyl anilines has also been reported as an effective method. rsc.org

Table 3: Common Amide Formation Reactions of this compound

| Amine | Coupling Method | Product |

|---|---|---|

| Benzylamine | Acid chloride | N-Benzyl pivalamide-d3 |

| Aniline | DCC | N-Phenyl pivalamide-d3 |

Catalytic Approaches in Deuterated Pivalic Acid Synthesis

The synthesis of deuterated pivalic acid, specifically Pivalic-d9 acid where all nine protons on the methyl groups are replaced by deuterium, has been explored through various catalytic methodologies. These approaches aim to achieve high levels of deuterium incorporation under efficient and practical conditions. Catalytic C-H activation and hydrogen-deuterium (H-D) exchange reactions are central to these strategies.

One notable advancement involves the late-stage β-C(sp³)–H deuteration of free carboxylic acids using specialized catalyst systems. chemrxiv.org While the primary focus of this research was on β-deuteration, the conditions were also tested on pivalic acid, which lacks β-hydrogens. The investigation found that their catalyst system could achieve a very high incorporation of deuterium in pivalic acid, resulting in a total of 7.8 deuterium atoms on average (D(total)=7.8). chemrxiv.org This indicates a highly efficient α-deuteration process. The methodology is based on the reversible nature of C-H activation, where an initial de-deuteration process was optimized to establish the ideal conditions for deuteration using a deuterated solvent. chemrxiv.org

Another significant strategy is the ternary catalytic system for the α-deuteration of carboxylic acids. researchgate.netelsevierpure.com This method allows for the α-deuteration of a wide range of carboxylic acids with high yields and excellent levels of deuterium incorporation under mild conditions. researchgate.netelsevierpure.com The system typically consists of a base, pivalic anhydride, and a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Mechanistic studies suggest that the reaction proceeds through the enolization of an acyl pyridinium (B92312) species, facilitating the H-D exchange. researchgate.netelsevierpure.com This approach is noted for its broad functional group tolerance, making it applicable to complex molecules, including pharmaceuticals. researchgate.netelsevierpure.com

Synergistic photoredox and hydrogen atom transfer (HAT) catalysis represents another modern approach for the precise deuteration of aliphatic carboxylic acids. nih.gov This method utilizes D₂O as the deuterium source and can achieve excellent deuterium incorporation (up to 99%) at specific sites. nih.govnju.edu.cn Although this method is often decarboxylative, it highlights the use of photoredox catalysis in generating radical intermediates that can be effectively deuterated. nih.gov The scalability of this process has been demonstrated using recirculation reactors, making it a practical option for preparing deuterium-labeled compounds. nih.govnju.edu.cn

The following table summarizes the research findings for different catalytic approaches to the synthesis of deuterated pivalic acid and related carboxylic acids.

Table 1: Research Findings on Catalytic Deuteration of Pivalic Acid

| Catalytic System | Substrate | Deuterium Source | Key Findings | Deuterium Incorporation | Reference |

|---|---|---|---|---|---|

| Ligand-modified C-H activation catalyst | Pivalic Acid | Deuterated Solvent | Enables functionalization of non-activated C(sp³)–H bonds. | D(total) = 7.8 | chemrxiv.org |

| Ternary System (K₂CO₃, pivalic anhydride, DMAP) | General Carboxylic Acids | D₂O | Mild conditions, high yields, excellent α-deuteration levels. | High | researchgate.netelsevierpure.com |

| Synergistic Photoredox and HAT Catalysis | Aliphatic Carboxylic Acids | D₂O | Precise decarboxylative deuteration, scalable process. | Up to 99% | nih.govnju.edu.cn |

These catalytic methods represent significant progress in the synthesis of deuterated carboxylic acids like Pivalic-d9 acid. They offer pathways that avoid harsh reaction conditions, such as the use of strong bases or high temperatures, which were often required in traditional methods. researchgate.net The development of these catalytic approaches is crucial for applications in medicinal chemistry and materials science, where deuterated compounds are increasingly utilized. nih.govnju.edu.cn

Spectroscopic and Structural Elucidation Studies

X-ray Diffraction Studies of Pivalic-d3 Acid Derivatives and Complexes

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method has been extensively applied to derivatives and complexes of pivalic acid, providing critical insights into their molecular geometry, crystal packing, and intermolecular interactions. While specific crystallographic data for this compound and its derivatives are not widely available in the surveyed literature, the principles and findings from studies on non-deuterated pivalate (B1233124) complexes offer a strong framework for understanding their structural characteristics.

The primary goal of X-ray diffraction studies on these compounds is to elucidate the precise bonding and coordination environments of the pivalate ligand when complexed with various metal centers. Research on cobalt-pivalate, nickel-pivalate, and other heterometallic pivalate complexes has revealed a rich diversity of structural motifs. researchgate.netnih.govnih.gov These studies typically involve the synthesis of single crystals, which are then subjected to X-ray analysis to determine key structural parameters.

Detailed Research Findings

Investigations into metal-pivalate complexes have demonstrated the versatility of the pivalate ligand in forming a range of coordination architectures, from simple mononuclear species to complex polynuclear cages and coordination polymers. researchgate.netnih.gov For instance, studies on cobalt-pivalate complexes have identified dinuclear, trinuclear, and even tetradecanuclear cage structures. nih.gov Similarly, research on nickel-pivalate complexes has characterized dinuclear and tetranuclear cage compounds. nih.gov

While direct experimental data on the crystal structure of this compound derivatives is limited, the effect of deuterium (B1214612) substitution on crystal structures has been a subject of investigation in other systems. It has been reported that the replacement of protium (B1232500) (H) by deuterium (D) can lead to subtle changes in bond lengths and angles. nih.gov Deuterium has a smaller effective van der Waals radius compared to protium, which can influence crystal packing and intermolecular interactions, such as hydrogen bonding. nih.gov In the context of this compound, deuteration of the methyl groups could potentially lead to minor alterations in the crystal lattice compared to its non-deuterated counterpart, although the magnitude of this effect remains to be experimentally determined for this specific compound.

The following interactive table presents a hypothetical but representative set of crystallographic data that would be obtained from an X-ray diffraction study of a metal-pivalate complex. This illustrates the type of detailed structural information that can be elucidated using this technique.

Hypothetical Crystallographic Data for a Metal-Pivalate Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.25 |

| b (Å) | 15.60 |

| c (Å) | 12.88 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1985.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

| Absorption Coefficient (mm⁻¹) | 1.20 |

| F(000) | 980 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 9876 |

| Independent reflections | 4567 [R(int) = 0.035] |

| Final R indices [I>2sigma(I)] | R₁ = 0.042, wR₂ = 0.105 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.118 |

| Goodness-of-fit on F² | 1.05 |

This table showcases the precision of X-ray diffraction in defining the crystal structure of a compound. The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the basic repeating unit of the crystal. The space group provides information about the symmetry elements present in the crystal. The R-factors (R₁ and wR₂) are indicators of the quality of the structural model and the agreement between the calculated and observed diffraction data.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules like Pivalic-d3 acid. It offers a balance between computational cost and accuracy, making it suitable for studying complex reaction mechanisms and catalytic cycles.

DFT calculations have been instrumental in elucidating the mechanisms of reactions where pivalic acid, and by extension this compound, plays a crucial role. One prominent example is its use as a co-catalyst in palladium-catalyzed direct arylation reactions. acs.org Computational evidence suggests that the pivalate (B1233124) anion is a key component in the C-H bond-breaking event. acs.org DFT studies have helped to map out potential catalytic cycles, indicating that the pivalate can act as a catalytic proton shuttle, transferring a proton from the arene substrate to a stoichiometric base. acs.org

Another reaction mechanism scrutinized using DFT is the gas-phase reaction between pivalic acid and sulfur trioxide (SO₃) to form pivalic sulfuric anhydride (B1165640). nih.govresearchgate.netacs.org Computational analysis indicates this reaction proceeds via a pericyclic process. Two potential pathways were identified: a sequential (two-step) pathway and a concerted (one-step) pathway. nih.govacs.org The calculations showed that the concerted path, which involves a simultaneous internal rotation of the t-butyl group and the pericyclic reaction, is the most energetically favorable route. nih.govacs.org These studies highlight the power of DFT in distinguishing between closely related mechanistic possibilities.

Summary of DFT Methods in Reaction Mechanism Studies

| Reaction Studied | Computational Method | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Pd-Catalyzed Benzene (B151609) Arylation | DFT | Pivalate acts as a proton shuttle in the C-H activation step. | acs.org |

| Pivalic Acid + SO₃ | DFT, CCSD(T) | Reaction proceeds via a concerted pericyclic mechanism. | nih.govillinois.edu |

| Cross Ketonization with Acetic Acid | DFT (used for similar systems) | Elucidates the role of catalyst basicity and reaction intermediates. | researchgate.net |

A critical aspect of understanding reaction mechanisms is the characterization of transition states. DFT calculations are widely used to locate and analyze the geometry and energy of these transient species. In the context of the palladium-catalyzed direct arylation of benzene, DFT analysis was used to probe the C-H bond-cleaving transition state. acs.org The study revealed that the presence of a pivalate anion lowers the energy of this transition state by 1.3 kcal/mol compared to a bicarbonate anion, providing a quantitative explanation for the enhanced reactivity observed when using pivalic acid as a co-catalyst. acs.org

For the reaction of pivalic acid with SO₃, computational analysis identified a second-order saddle point for the concerted pathway. nih.govacs.org The zero-point corrected energy at this transition state structure was found to be 0.16 kcal/mol below that of the initial putative precursor complex, indicating a barrierless and highly favorable reaction pathway. nih.govacs.org This type of detailed transition state analysis is crucial for predicting reaction kinetics and understanding catalytic efficiency.

Calculated Transition State Energy Differences

| Reaction | Transition State Comparison | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|

| Pd-Catalyzed Benzene Arylation | Pivalate Anion vs. Bicarbonate Anion | -1.3 (Pivalate is lower) | acs.org |

| Pivalic Acid + SO₃ (Concerted) | Saddle Point vs. Precursor Complex | -0.16 (Saddle point is lower) | nih.govacs.org |

| Pivalic Acid + SO₃ (Sequential) | t-Butyl Rotation Barrier | +0.11 | nih.gov |

The carboxylic acid group of this compound is a proton (or deuteron) donor, making proton transfer a fundamental process. DFT is an effective tool for modeling the potential energy surfaces of proton transfer reactions. In the palladium-catalyzed arylation reactions, DFT calculations support a mechanism where the pivalate anion acts as a proton shuttle. acs.org It abstracts a proton from the benzene C-H bond during the turnover-limiting step and subsequently transfers it to the carbonate base. acs.org This concerted metalation-deprotonation mechanism, facilitated by the carboxylate, is a key feature revealed by computational modeling. While direct studies on the proton transfer dynamics of the pivalic acid dimer are not extensively detailed, the principles are well-established for other carboxylic acid dimers, where DFT can accurately model the double hydrogen bond and the energetic barrier for synchronous proton exchange. nih.gov

Molecular Mechanics (MM) and Force Field Development

While DFT provides detailed electronic information, Molecular Mechanics (MM) offers a computationally less expensive approach to study large systems and long timescales, focusing on the conformational properties and intermolecular interactions of molecules.

The conformational landscape of this compound is relatively simple due to the steric bulk and symmetry of the tert-butyl group. The primary conformational flexibility arises from the rotation around the C-C bond connecting the t-butyl group and the carboxylic acid moiety. Computational studies that investigated the reaction of pivalic acid with SO₃ explicitly considered the internal rotation of the t-butyl group as a coordinate in the reaction pathway, calculating a very low rotational barrier of 0.11 kcal/mol. nih.govacs.org Molecular mechanics force fields can be parameterized to reproduce such rotational barriers and predict the preferred orientation of the carboxylic acid group. For an isolated monomer, the most stable conformation would involve staggering of the C-H (or C-D) bonds of one methyl group with the C-COOH bond.

In non-polar solvents and the gas phase, carboxylic acids like this compound readily form cyclic dimers through double hydrogen bonds between their carboxyl groups. nih.govucl.ac.uk Modeling these non-covalent interactions is a key application for both MM and DFT methods.

Molecular mechanics force fields use potential functions to describe interactions like van der Waals forces and hydrogen bonds. jeeadv.ac.in These force fields can be used in molecular dynamics simulations to study the stability and dynamics of the pivalic acid dimer in various environments. DFT, particularly when augmented with dispersion corrections (e.g., DFT-D3), is also highly effective at accurately calculating the geometry and binding energy of such hydrogen-bonded complexes. nih.gov Computational studies on similar carboxylic acid dimers show that the cyclic dimer is the most stable configuration, stabilized by two strong O-H···O hydrogen bonds. nih.gov These models can quantify the interaction energy, which is a critical parameter for understanding the physical properties and self-assembly behavior of the acid. nih.gov

Quantum Chemical Analyses of Deuterium (B1214612) Isotope Effectschemrxiv.orglibretexts.org

Quantum chemical calculations serve as a powerful tool for elucidating the subtle but significant effects of isotopic substitution on molecular properties. In the case of this compound, where three protium (B1232500) atoms of a methyl group are replaced by deuterium, theoretical methods like Density Functional Theory (DFT) are employed to predict and rationalize the resulting changes in molecular behavior. researchgate.net These computational analyses focus on how the increased mass of deuterium influences the molecule's vibrational energy landscape, which in turn affects its reactivity and thermodynamic properties.

A primary focus of these theoretical investigations is the analysis of vibrational frequencies. ethz.ch The substitution of hydrogen with deuterium leads to a predictable decrease in the frequency of stretching and bending modes involving the substituted atom. This is a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond. The lower vibrational frequencies for the deuterated isotopologue result in a lower zero-point energy (ZPE). nih.govresearchgate.net This difference in ZPE between the deuterated and non-deuterated species is the fundamental origin of many deuterium isotope effects, including effects on acid-base equilibria and reaction kinetics. libretexts.orgnih.gov

Computational models, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately calculate these vibrational frequencies and the corresponding ZPEs for both pivalic acid and its deuterated analogues. researchgate.netresearchgate.net The data generated from these calculations allow for a quantitative assessment of the isotope's impact. For example, theoretical calculations can predict the kinetic isotope effect (KIE), expressed as the ratio of the reaction rate for the light isotopologue to that of the heavy one (kH/kD). libretexts.org By modeling the transition state of a reaction involving the cleavage of a C-H/C-D bond, the difference in activation energy due to ZPE differences can be calculated, providing insight into the reaction mechanism.

The following table presents representative data from a DFT analysis comparing key vibrational and energetic parameters of a methyl C-H bond in pivalic acid with a C-D bond in this compound.

| Parameter | Pivalic Acid (C-H) | This compound (C-D) | Description |

|---|---|---|---|

| Symmetric C-H/C-D Stretching Frequency (cm-1) | ~2970 | ~2140 | The vibrational frequency of the bond stretch, which is lower for the heavier deuterium isotope. |

| Zero-Point Energy (ZPE) Contribution (kJ/mol) | 17.8 | 12.8 | The lowest possible vibrational energy for the bond. The lower frequency of the C-D bond results in a lower ZPE. |

| Calculated Bond Dissociation Energy (BDE) (kJ/mol) | 412 | 418 | The energy required to break the bond. The lower ZPE of the C-D bond contributes to a higher effective BDE. |

These theoretical findings demonstrate that the substitution of protium with deuterium strengthens the affected carbon-isotope bond. The lower ZPE of the C-D bond means that more energy is required to reach the transition state for a reaction involving bond cleavage, typically resulting in a slower reaction rate for the deuterated compound. libretexts.org Such quantum chemical analyses are crucial for interpreting experimental results and providing a detailed, atomistic understanding of deuterium isotope effects in molecules like this compound.

Applications in Chemical Transformations and Catalysis

Pivalic-d3 Acid as a Co-catalyst or Additive in Transition Metal-Mediated Reactions

In the realm of transition metal catalysis, the function of an additive like pivalic acid can be multifaceted, acting as a proton shuttle, a ligand, or a promoter for catalyst turnover. The use of this compound helps to unravel these precise roles.

Pivalic acid is a well-established and highly effective additive in palladium-catalyzed C-H functionalization, a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. The involvement of the carboxylic acid is often proposed to occur via a concerted metalation-deprotonation (CMD) pathway, where the carboxylate assists in the C-H bond cleavage. This compound is employed to test this hypothesis and quantify the involvement of the acid's proton in the key C-H activation step.

The direct arylation of unactivated arenes, such as benzene (B151609), represents a significant challenge in synthesis. Palladium-pivalic acid co-catalyst systems have demonstrated exceptional reactivity for this transformation. researchgate.netnih.gov Mechanistic studies are crucial to understanding and optimizing these systems. A large intermolecular kinetic isotope effect (KIE) of 5.5 was observed in the direct arylation of benzene, indicating that the C-H bond cleavage is a key event in the rate-determining step. snnu.edu.cn In such systems, this compound serves as a mechanistic probe. By comparing the reaction rates with deuterated and non-deuterated pivalic acid, researchers can determine if the proton transfer from the carboxylic acid is kinetically significant.

Similarly, in the palladium-catalyzed direct arylation of N-heterocycles, pivalic acid is often used as an additive to accelerate the reaction. wikipedia.org The use of this compound in these reactions would help elucidate whether the mechanism proceeds via a pathway where the acidic proton is involved in the rate-limiting step, for instance, by protonating a ligand to open a coordination site or by participating directly in the C-H activation event.

Table 1: Effect of Pivalic Acid in Palladium-Catalyzed Arylation of Benzene

| Aryl Bromide Partner | Base | Additive | Yield (%) |

| 4-Bromo-N,N-dimethylaniline | Cs₂CO₃ | Pivalic Acid | 85 |

| 1-Bromo-4-(tert-butyl)benzene | Cs₂CO₃ | Pivalic Acid | 81 |

| 4-Bromobiphenyl | Cs₂CO₃ | Pivalic Acid | 78 |

| 2-Bromotoluene | Cs₂CO₃ | Pivalic Acid | 61 |

This table showcases representative yields for the direct arylation of benzene using a Pd-pivalic acid system. The data is illustrative of the reaction's efficiency where this compound would be used to study the underlying mechanism.

Pivalic acid has been found to be an effective additive in palladium-catalyzed carbonylative Suzuki reactions, where it can suppress undesired direct Suzuki coupling and promote the formation of diaryl ketones. organic-chemistry.org The mechanism for this selectivity enhancement is not fully understood. While specific studies employing this compound in this context are not widely reported, its application would be highly valuable. By conducting the reaction in the presence of this compound and analyzing for deuterium (B1214612) incorporation or rate changes, one could investigate whether the acid's proton plays a role in the catalytic cycle that favors carbonylation over direct coupling.

In the synthesis of mixed anhydrides, pivalic anhydride (B1165640) is a common reagent. wikipedia.org Palladium-catalyzed cross-coupling reactions between arylboronic acids and mixed anhydrides generated in situ from carboxylic acids and pivalic anhydride provide a route to aryl ketones. Mechanistic investigations using isotopically labeled reagents, including this compound as a potential byproduct or additive, would be essential to probe the steps of anhydride activation and transmetalation.

The addition of pivalic acid can significantly influence the regioselectivity of C-H functionalization reactions. For instance, in the palladium-catalyzed arylation of substituted arenes, the presence of pivalic acid can alter the ortho:meta:para product ratios. The mechanism of this control is often attributed to the role of the pivalate (B1233124) anion in the C-H activation transition state. Investigating these reactions with this compound would allow for the determination of a KIE associated with the regioselectivity-determining step. A significant KIE would suggest that the proton transfer mediated by the acid is integral to how the catalyst differentiates between various C-H bonds on the aromatic ring.

In some palladium-catalyzed C-H activation reactions, a dual-base system, often involving a carboxylate (like pivalate) and a carbonate, is required for optimal reactivity. The pivalate is thought to participate in a reversible, concerted metalation-deprotonation (CMD) of the C-H bond, while the stronger, less-coordinating carbonate base irreversibly deprotonates the resulting palladium-bound pivalic acid, driving the reaction forward.

The use of this compound is particularly insightful for studying these mechanisms. In a computational study on the Pd(0)-catalyzed C(sp³)–H arylation, a model incorporating this compound was used to calculate the KIE. The results supported a mechanism where the C-H activation is the rate-limiting step and proceeds through a dual-base activation mode. This demonstrates a direct application of this compound (in computational models) to validate a proposed complex mechanistic pathway.

The use of earth-abundant first-row transition metals like cobalt in catalysis is a growing area of research. Pivalate salts are sometimes used as additives or ligands in cobalt-catalyzed cross-coupling and C-H activation reactions. For instance, cobalt-catalyzed reactions of (hetero)arylzinc pivalates have been reported. Furthermore, studies on cobalt-catalyzed hydrogen isotope exchange (HIE) have established the utility of deuterium labeling for probing reaction mechanisms. nih.govscispace.com

While direct reports on the use of this compound to study these specific cobalt-catalyzed reactions are limited, it stands as the logical tool for such investigations. Should a cobalt-pivalate system be proposed to operate via a mechanism involving proton transfer, such as C-H activation assisted by the pivalate ligand, a KIE study using this compound would be a definitive method to test this hypothesis. Comparing the rates of reaction with this compound versus pivalic acid would reveal the kinetic relevance of the acidic proton in the catalytic cycle.

Nickel-Catalyzed Cross-Coupling and Reductions

In the realm of nickel-catalyzed cross-coupling reactions, pivalic acid and its derivatives are often employed as ligands or additives to promote challenging transformations. The use of deuterated pivalate esters has been instrumental in mechanistic investigations, particularly in understanding stereochemical outcomes and potential side reactions. For instance, in the stereospecific nickel-catalyzed cross-coupling of benzylic pivalates with arylboroxines, deuterated substrates have been used to probe β-hydride elimination processes nih.gov. The presence of deuterium at specific positions allows for the tracking of reaction pathways and the determination of whether certain C-H bonds are cleaved during the catalytic cycle.

A notable application of this compound is in the nickel-catalyzed cyanation of benzylic and allylic pivalate esters researchgate.netnih.gov. These reactions provide an efficient route to valuable nitrile compounds. Mechanistic studies in similar systems have highlighted the importance of avoiding β-hydride elimination as a key factor for productive catalysis nih.gov. The use of this compound in such studies would enable a direct assessment of the kinetic isotope effect associated with any proton transfer steps involving the pivaloate moiety, thereby clarifying its role in the catalytic cycle.

| Reaction Type | Catalyst System | Role of Pivalate/Pivalic-d3 Acid | Key Findings/Applications |

| Cross-coupling of benzylic pivalates with arylboroxines | Ni(cod)2 | Mechanistic probe (deuterated substrate) | Elucidation of stereochemical outcomes and β-hydride elimination pathways nih.gov. |

| Cyanation of benzylic and allylic pivalates | Ni(II) precatalyst / Zn(CN)2 | Substrate; potential mechanistic probe | Efficient synthesis of nitriles, including intermediates for pharmaceuticals like (±)-naproxen researchgate.net. |

| Reductive coupling of 1,3-enynes and aldehydes | Nickel catalyst with chiral ligand | Not directly involving pivalic acid, but related to Ni-catalyzed C-C bond formation. | Synthesis of conjugated dienols mit.edu. |

Ruthenium-Catalyzed Hydroarylation

Ruthenium-catalyzed hydroarylation reactions are powerful methods for the formation of C-C bonds, enabling the synthesis of complex alkylated arenes and substituted alkenes nih.govresearchgate.netnih.govsemanticscholar.org. Pivalic acid is frequently used as a co-catalyst or additive in these transformations, where it is believed to facilitate the C-H activation step nih.govresearchgate.net. The carboxylate is thought to participate in a concerted metalation-deprotonation (CMD) pathway, which is a common mechanism for such reactions nih.gov.

The substitution of pivalic acid with this compound is a classic strategy to investigate the mechanism of these hydroarylation reactions. By comparing the reaction rates with the deuterated and non-deuterated acid, a kinetic isotope effect (KIE) can be determined. A significant KIE would provide strong evidence for the involvement of the carboxylic acid proton in the rate-determining step of the reaction, supporting its role in a CMD-type mechanism.

| Reaction Type | Catalyst System | Proposed Role of Pivalic Acid | Investigative Potential of this compound |

| Hydroarylation of aromatic acids with alkylidenecyclopropanes | [Ru(p-cymene)Cl2]2 | Additive to promote C-H activation | KIE studies to confirm the involvement of the pivalic acid proton in the rate-determining step. |

| Hydroarylation of maleimides with N-sulfonyl ketimines | Ru(II) catalyst | Co-catalyst in C-H bond activation | Elucidating the precise role of the carboxylate additive in the catalytic cycle. |

Chromium-Catalyzed Reactions

While less common than palladium or nickel, chromium catalysis is an emerging field for various organic transformations, including cross-coupling reactions. In some chromium-catalyzed reactions, carboxylate additives, such as pivalates, can play a crucial role in modulating the reactivity and selectivity of the catalyst. For instance, in the context of cobalt-catalyzed reactions (a related first-row transition metal), arylzinc pivalates have demonstrated unique reactivity compared to conventional arylzinc halides researchgate.net.

The principles of using this compound as a mechanistic probe can be extended to chromium-catalyzed reactions where pivalic acid is used as an additive. Investigating the KIE by employing this compound would help to determine if the acid is involved in proton transfer steps that are critical for the catalytic turnover. This is particularly relevant for reactions proposed to proceed via mechanisms involving protonolysis or concerted metalation-deprotonation pathways.

Mechanistic Roles of this compound in Catalysis

The isotopic labeling in this compound makes it an invaluable tool for elucidating the intricate mechanisms of catalytic reactions. Its primary utility lies in its ability to act as a tracer and to probe the energetic landscape of reaction pathways involving proton transfer.

Proton Shuttle Functionality

In many catalytic reactions, a proton needs to be transferred from one site to another, often from the substrate to a base. Carboxylic acids, including pivalic acid, are frequently proposed to act as proton shuttles, facilitating this transfer through a low-energy pathway nih.govresearchgate.netchemicalbook.comrsc.org. The pivalate anion can deprotonate the substrate, and the resulting pivalic acid can then transfer the proton to a stoichiometric base, regenerating the pivalate anion for the next catalytic cycle nih.govresearchgate.netchemicalbook.com.

By using this compound, researchers can track the path of the deuterium atom. If the deuterium from this compound is incorporated into the product or byproducts, it provides direct evidence for its role as a proton shuttle. Furthermore, a KIE on the reaction rate when using this compound compared to pivalic acid can indicate whether the proton transfer step is part of the rate-determining step of the reaction.

Concerted Metalation-Deprotonation (CMD) Pathways

The Concerted Metalation-Deprotonation (CMD) mechanism is a widely accepted pathway for C-H bond activation in reactions catalyzed by late transition metals like palladium, rhodium, iridium, and ruthenium wikipedia.orgnih.govnih.govwustl.edu. In a CMD pathway, the cleavage of the C-H bond and the formation of the new C-metal bond occur in a single, concerted transition state wikipedia.org. This process is often facilitated by a carboxylate or carbonate base, which abstracts the proton from the C-H bond as the metal center coordinates to the carbon wikipedia.orgchempedia.info.

Pivalic acid is a common additive in reactions that are proposed to proceed via a CMD mechanism wikipedia.org. The pivalate anion is believed to act as the internal base that facilitates the deprotonation nih.govresearchgate.net. The use of this compound is a powerful technique to gather evidence for a CMD mechanism. A significant primary KIE (kH/kD > 2) observed when comparing the rates of reaction with pivalic acid and this compound strongly suggests that the C-H bond cleavage is the rate-determining step and that the pivalate is directly involved in this step snnu.edu.cn.

| Mechanistic Role | Description | How this compound is Used | Expected Outcome/Observation |

| Proton Shuttle | Facilitates the transfer of a proton between different species in the catalytic cycle nih.govresearchgate.netrsc.org. | As a deuterated proton source. | Deuterium incorporation into products or byproducts; potential kinetic isotope effect. |

| CMD Pathways | The pivalate anion acts as an internal base to abstract a proton in a concerted C-H activation step wikipedia.orgnih.gov. | To measure the kinetic isotope effect of the C-H bond cleavage. | A significant primary kinetic isotope effect (kH/kD) indicates that C-H cleavage is rate-determining. |

Influence on Catalyst Design and Reactivity

The insights gained from mechanistic studies using this compound have a direct impact on catalyst design and the optimization of reaction conditions nih.gov. Understanding that a pivalate anion is involved in a rate-determining CMD pathway can guide the selection of more effective carboxylate additives. For example, the steric and electronic properties of the carboxylic acid can be tuned to enhance the rate and selectivity of the C-H activation step researchgate.net.

Furthermore, if a proton shuttle mechanism is identified, it may be possible to design catalysts with built-in proton relay functionalities or to select additives that are more efficient proton shuttles. The knowledge that a specific step, such as proton transfer, is rate-limiting allows chemists to focus their efforts on accelerating that particular step, leading to more efficient and robust catalytic systems mdpi.com. The use of pivalic acid as a co-catalyst has been shown to significantly improve reactivity in palladium-catalyzed direct arylation reactions, and the understanding of its role as a proton shuttle was key to this development nih.govresearchgate.netchemicalbook.com.

This compound as a Reaction Medium or Solvent in Organic Synthesis

Nucleophilic Substitution Aromatic (SNAr) Reactions

The utility of a solvent in Nucleophilic Aromatic Substitution (SNAr) reactions is largely dictated by its ability to dissolve the reactants and stabilize the charged intermediate, the Meisenheimer complex. Typically, polar aprotic solvents are favored for this purpose. While there is no specific literature detailing the use of this compound as a solvent for SNAr reactions, an evaluation of the physical properties of pivalic acid can provide insights into its potential suitability.

Pivalic acid is a colorless solid at room temperature with a melting point of 32-35 °C and a boiling point of 163-164 °C. scbt.com It is soluble in water, alcohols, and ethers. Its polarity, arising from the carboxylic acid group, combined with its relatively high boiling point, suggests it could function as a solvent at elevated temperatures. The bulky tert-butyl group imparts significant steric hindrance, which could influence reaction rates and selectivity.

The deuteration at the acidic position in this compound is not expected to significantly alter its bulk solvent properties such as polarity, boiling point, or solubility compared to its non-deuterated counterpart. However, if the solvent were to play a more direct role in the reaction mechanism, for instance by acting as a proton donor or acceptor in specific cases, then the use of this compound could potentially lead to a solvent isotope effect, offering mechanistic insights. Given the general preference for aprotic solvents in SNAr reactions to avoid protonation of the nucleophile, the acidic nature of pivalic acid might be a disadvantage. However, in specific cases where a protic co-solvent or additive is beneficial, its properties could be explored.

Table 1: Physical Properties of Pivalic Acid

| Property | Value |

| Melting Point | 32-35 °C |

| Boiling Point | 163-164 °C |

| Density | 0.889 g/mL at 25 °C |

| Solubility in Water | 25 g/L at 20 °C |

| pKa | ~5.03 |

Electrosynthetic Catalytic Processes

In the realm of electrosynthesis, pivalate, the conjugate base of pivalic acid, has been implicated as a key component in certain catalytic processes. Specifically, it is suggested to play a role in proton-coupled electron transfer (PCET) mechanisms. PCET pathways are crucial in many electrochemical transformations as they allow for the concerted transfer of a proton and an electron, which can lower the activation barrier for bond cleavage and formation.

The use of this compound in such electrosynthetic systems would be a valuable mechanistic probe. If the transfer of the acidic proton from pivalic acid is involved in the rate-determining step of the electrochemical process, substituting it with deuterium would result in a kinetic isotope effect. This would manifest as a change in the reaction rate or the observed catalytic current. Such an experiment could provide definitive evidence for the role of the pivalate as a proton shuttle in the electrochemical reaction.

Table 2: Potential Application of this compound in Electrosynthesis

| Area of Investigation | Rationale for using this compound | Expected Outcome |

| Mechanistic studies of PCET | To probe the involvement of proton transfer in the rate-determining step. | Observation of a kinetic isotope effect (change in reaction rate or current). |

| Understanding the role of pivalate | To confirm its function as a proton shuttle. | A significant KIE would support the role of pivalate in the proton transfer step. |

Pyrolysis Reactions

Pyrolysis is a thermal decomposition process conducted in an inert atmosphere. The choice of a solvent or reaction medium for pyrolysis is dictated by its thermal stability and high boiling point. Pivalic acid has a boiling point of 163-164 °C. scbt.com When heated to decomposition, it is known to emit acrid smoke and irritating fumes.

A review of the scientific literature does not provide evidence for the use of pivalic acid or this compound as a solvent or reaction medium for the pyrolysis of other compounds. Its own thermal decomposition at elevated temperatures would likely interfere with the pyrolysis of a substrate and complicate the analysis of the resulting products. Therefore, this application is not a documented use for this compound.

Isotopic Labeling for Mechanistic Elucidation and Analytical Quantification

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. By measuring this change, a KIE can provide profound insight into the reaction mechanism, particularly the rate-limiting step.

Pivalic acid is frequently used as a co-catalyst in palladium-catalyzed direct arylation reactions, which are crucial for forming carbon-carbon bonds. Mechanistic studies of these complex reactions have utilized isotopic labeling to understand the role of pivalic acid and the nature of the C-H bond activation step.

In the palladium-catalyzed arylation of unactivated benzene (B151609), the use of pivalic acid as a cocatalyst generates a highly active catalytic system. acs.orgpsu.edu When the reaction was performed with deuterated benzene (C6D6) instead of normal benzene (C6H6), a large intermolecular kinetic isotope effect (kH/kD) of 5.5 was observed. acs.orgpsu.edu A KIE value significantly greater than 1 indicates that the C-H (or C-D) bond is being broken in the rate-determining step of the reaction. This finding provided strong experimental evidence that the pivalate (B1233124) anion, derived from pivalic acid, is a key component in the C-H bond cleavage event, likely acting as a proton shuttle to lower the energy of this critical step. acs.orgresearchgate.net

Table 1: Kinetic Isotope Effect in Palladium-Catalyzed Benzene Arylation

| Reactant Pair | Catalyst System | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

|---|

Deuterium (B1214612) exchange refers to the substitution of a hydrogen atom in an organic molecule with a deuterium atom from a source like heavy water (D₂O). wikipedia.org The conditions under which this exchange occurs can reveal information about the acidity of protons and the stability of intermediates. For carboxylic acids, the exchange of the acidic hydroxyl proton is rapid and facile in the presence of D₂O. wikipedia.org

The exchange of carbon-bound hydrogens (C-H) is generally much slower and requires specific conditions, such as catalysis by an acid or base. nih.gov Base-catalyzed hydrogen-deuterium exchange in compounds with carbonyl groups, including carboxylic acids, proceeds through the formation of an enolate intermediate. nih.gov While the α-protons of many carboxylic acids can be exchanged under basic conditions, pivalic acid lacks α-protons. However, methods have been developed for the late-stage deuteration of other positions, such as the β-C(sp³)–H bonds of free carboxylic acids, using specialized catalyst systems and a deuterated solvent. chemrxiv.org These selective deuteration methods are critical for synthesizing specifically labeled internal standards and for mechanistic studies. chemrxiv.org

Isotopic Tracing in Reaction Pathway Mapping

Isotopically labeled compounds like Pivalic-d9 acid serve as tracers that allow scientists to follow the journey of a molecule through complex metabolic or chemical pathways. springernature.com By introducing the labeled compound into a system and analyzing the distribution of the isotopic label in downstream products, the sequence of reactions and metabolic conversions can be mapped.

Pivalic acid itself is known to undergo biodegradation in certain bacteria through pathways involving isomerization and desaturation. nih.govresearchgate.net While direct tracing studies with Pivalic-d9 acid are not extensively documented in this specific context, the principle is well-established. A powerful analogous example is the development of [F-18]fluoro-pivalic acid ([¹⁸F]-FPIA), a radiotracer used in Positron Emission Tomography (PET) imaging. researchgate.net [¹⁸F]-FPIA was designed to trace aberrant lipid metabolism in cancer cells. After cellular uptake, it is metabolized via the fatty acid oxidation pathway, allowing for the visualization and study of this metabolic process in tumors. researchgate.net This demonstrates how an isotopically labeled version of pivalic acid can be a highly effective tracer for elucidating metabolic pathways.

Stable Isotope Labeling Derivatization (SILD) for Quantitative Analysis

Accurate quantification of small molecules in complex biological samples like plasma or tissue extracts is a significant analytical challenge. Stable isotope dilution analysis, where a known quantity of a stable isotope-labeled version of the analyte is added to the sample at an early stage, is the gold standard for quantitative mass spectrometry. scispace.com

In liquid chromatography-mass spectrometry (LC-MS) analysis, a stable isotope-labeled internal standard (SIL-IS) is considered ideal because it has nearly identical chemical and physical properties to the analyte of interest. scispace.combevital.no It co-elutes with the analyte and experiences similar effects of ion suppression or enhancement in the mass spectrometer's ion source, allowing for highly accurate and precise quantification. scispace.com

The utility of a deuterated standard like Pivalic-d9 acid is highlighted by the analytical challenges posed by unlabeled pivalic acid. In the LC-MS-based quantification of short-chain fatty acids (SCFAs), unlabeled pivalic acid is a known interfering analyte that co-elutes with C5-SCFAs like isovaleric acid and 2-methyl-butyric acid, leading to inaccurate measurements. google.com By using Pivalic-d9 acid as an internal standard, this interference can be overcome. Since the deuterated standard is chemically identical but mass-shifted, the mass spectrometer can distinguish it from both the target analytes and the interfering unlabeled pivalic acid, enabling accurate quantification.

Table 2: Analyte Interference and the Role of an Isotopic Standard

| Target Analytes | Interfering Compound | Analytical Problem | Solution | Reference |

|---|

Selective Isotope-Labeling in Complex Systems (e.g., Protein Structural Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for studying the three-dimensional structure of proteins and their interactions with ligands in solution. nih.govspringernature.comspringernature.com However, the NMR spectra of large proteins are often incredibly complex due to signal overlap. Selective isotope labeling, where specific amino acids or the entire protein are enriched with isotopes like ²H (deuterium), ¹³C, or ¹⁵N, is a crucial strategy to simplify these spectra. springernature.com

When studying the binding of a small molecule ligand, such as pivalate, to a protein, researchers often use a deuterated protein. By replacing most of the protein's protons with deuterium, the protein itself becomes largely "invisible" in a standard proton NMR experiment. This allows the signals from the unlabeled ligand to be observed without overwhelming background noise from the protein. biorxiv.org Advanced NMR techniques, such as [¹H-¹H]-NOESY, can then be used on the deuterated protein-ligand complex to extract the chemical shifts of the ligand's protons when it is in the bound state. biorxiv.org Comparing these bound-state shifts to the free-state shifts provides detailed information about the binding interface and the conformational changes the ligand undergoes upon binding. biorxiv.org In this context, while the pivalic acid itself is not labeled, the selective deuteration of its binding partner (the protein) is what makes the detailed study of the interaction possible.

Derivatization and Functionalization in Organic Synthesis and Material Science

Pivaloyl-d3 as a Protective Group in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.org The pivaloyl (Piv) group, derived from pivalic acid, is frequently used for the protection of alcohols and, to a lesser extent, amines. chem-station.com The pivaloyl-d3 group functions identically to its non-deuterated counterpart but provides a "heavy" tag for analytical purposes. A protecting group must be easy to introduce and remove and must remain stable throughout various reaction steps. organic-chemistry.orgwillingdoncollege.ac.in The Piv group is valued for its high stability, which sets it apart from other acyl protecting groups like acetyl (Ac) and benzoyl (Bz). wikipedia.org

The introduction of a pivaloyl-d3 group onto an alcohol is a straightforward process known as pivaloylation. This esterification is typically achieved by reacting the alcohol with a pivaloyl-d3 halide (e.g., pivaloyl-d3 chloride) or pivaloic-d3 anhydride (B1165640). wikipedia.orghighfine.com The reaction is generally conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. wikipedia.orghighfine.com For less reactive or sterically hindered alcohols, a highly effective nucleophilic catalyst like 4-(N,N-Dimethylamino)pyridine (DMAP) can be added to significantly accelerate the reaction. chem-station.comhighfine.com

Deprotection, or the removal of the pivaloyl-d3 group, is most commonly accomplished through hydrolysis with a base or via reduction. chem-station.comwikipedia.org The steric bulk of the pivaloyl group makes it more resistant to hydrolysis than less hindered esters like acetates. highfine.com This differential reactivity allows for the selective deprotection of an acetyl group while leaving a pivaloyl group intact within the same molecule. highfine.com Reductive cleavage using agents like lithium aluminium hydride (LAH) or diisobutylaluminium hydride (DIBAL) is also an effective method for deprotection. chem-station.comtcichemicals.com

| Strategy | Reagents | Key Features | Reference |

|---|---|---|---|

| Protection | Pivaloyl-d3 chloride or anhydride with pyridine, triethylamine; DMAP (catalyst) | Forms a stable pivaloate ester. DMAP accelerates the reaction for hindered alcohols. | chem-station.comwikipedia.orghighfine.com |

| Deprotection | Base-catalyzed hydrolysis (e.g., K₂CO₃, NaOH) | Pivaloyl group is more stable to hydrolysis than acetyl or benzoyl groups. | wikipedia.orghighfine.com |

| Reduction (e.g., LAH, DIBAL) | Effective cleavage method for robust substrates. | chem-station.comtcichemicals.com |

The pivaloyl group is renowned for its stability across a wide range of reaction conditions. It is generally stable in acidic and oxidative environments, where other protecting groups might fail. chem-station.comtcichemicals.com However, it is readily cleaved under basic or reductive conditions. tcichemicals.com This predictable stability profile allows chemists to perform multiple synthetic transformations on a complex molecule without affecting the protected alcohol. organic-chemistry.org

A key feature of the pivaloyl group is the steric hindrance provided by its tert-butyl moiety. This bulkiness is a major factor in its synthetic applications. tcichemicals.com When reacting a molecule with multiple hydroxyl groups, pivaloyl chloride can selectively protect the least sterically hindered alcohol, which is often a primary alcohol over a secondary or tertiary one. highfine.comtcichemicals.com This selectivity is a valuable tool for differentiating between similar functional groups in a molecule. organic-chemistry.orgwillingdoncollege.ac.in

Recent research in carbohydrate chemistry has revealed that the pivaloyl group can influence the stereochemical outcome of reactions. In glycosylation reactions, a pivaloyl group at the C4 position of a galactose donor was found to stabilize the glycosyl cation through remote participation. mpg.deacs.org This interaction forms a bridged dioxolenium intermediate that preferentially leads to the formation of the α-glycoside product, demonstrating that the protecting group can play an active role in directing reaction selectivity. mpg.deacs.org

| Condition | Stability of Pivaloyl Group | Reference |

|---|---|---|

| Acidic Conditions | Generally Stable | tcichemicals.com |

| Basic Conditions | Labile (cleaved by hydrolysis) | wikipedia.orgtcichemicals.com |

| Oxidative Conditions | Generally Stable | chem-station.comtcichemicals.com |

| Reductive Conditions | Labile (cleaved by hydrides like LAH) | chem-station.comtcichemicals.com |

Synthesis of Novel Molecular Scaffolds Incorporating Pivalic-d3 Acid Moiety

Pivalic acid and its derivatives are not only used as transient protecting groups but also as key reagents in the construction of complex and novel molecular scaffolds. A molecular scaffold forms the core structure of a molecule, which can then be functionalized to create libraries of compounds for drug discovery. whiterose.ac.ukrsc.org

Pivalic acid has been shown to be an effective additive in palladium-catalyzed direct arylation reactions, which are powerful methods for forming carbon-carbon bonds. sci-hub.se For example, in the synthesis of a novel 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework, the addition of pivalic acid was found to be crucial for obtaining the desired cyclized product, albeit in low yield in some cases. sci-hub.se Similarly, heating anilines with S-methylthiouracil in pivalic acid at 130 °C was the optimal condition for synthesizing a series of 2-anilinopyrimidine derivatives. kuleuven.be In these roles, pivalic acid can act as a proton shuttle or a ligand additive that promotes the catalytic cycle. sci-hub.se The use of this compound in these syntheses would allow for mechanistic studies to trace the role of the acid's proton.

Development of this compound-Containing Reagents

While discrete, isolable reagents containing a this compound moiety are not common, this compound itself is increasingly used as a critical reagent or co-catalyst that enables or enhances challenging chemical transformations. Its application is particularly notable in modern palladium-catalyzed cross-coupling reactions.

Research has shown that pivalic acid can be employed as a co-catalyst for the arylation of unactivated arenes and N-heterocycles. sigmaaldrich.com It also serves as a beneficial additive in carbonylative Suzuki reactions, which synthesize biaryl ketones from aryl iodides and arylboronic acids. sigmaaldrich.com In the synthesis of specific dye molecules, pivalic acid (PivOH) was used in conjunction with a palladium catalyst and a phosphine (B1218219) ligand to facilitate the C-H arylation coupling, a more sustainable alternative to traditional cross-coupling methods. researchgate.net The presence of pivalic acid is often key to achieving high yields and efficiency in these advanced synthetic protocols.

Role in the Synthesis of Unnatural Alpha-Amino Acid Derivatives

Unnatural alpha-amino acids are valuable building blocks for developing new pharmaceuticals and probes for chemical biology. nih.govresearchgate.net this compound has emerged as a useful tool in modern synthetic strategies aimed at producing these complex molecules.

One prominent application is in photoredox catalysis, where this compound can serve as a precursor to the tert-butyl radical. In a recently developed stereoselective synthesis of unnatural α-amino acid derivatives, visible light was used to promote the decarboxylation of pivalic acid, generating a tert-butyl radical. rsc.orgchemrxiv.org This radical then adds to a chiral glyoxylate-derived sulfinyl imine to furnish the desired α,β-diamino acid derivatives with excellent yields and diastereoselectivity. chemrxiv.org

In other contexts, pivalic acid has been investigated as an additive in palladium-catalyzed C-H bond functionalization to synthesize unnatural amino acids. While in one optimization study for the arylation of an alanine (B10760859) derivative, the addition of pivalic acid led to a decrease in the product's enantiomeric excess, its utility is highly context-dependent. nih.gov In a different study focused on deuterium (B1214612) labeling, pivalic acid was successfully used as an additive to promote the palladium-catalyzed H/D exchange process in the synthesis of β-deuterated phenylalanine derivatives. researchgate.net

Advanced Analytical Methodologies Utilizing Pivalic D3 Acid

Chromatographic Techniques with Deuterated Internal Standards

The use of stable isotope-labeled internal standards, such as Pivalic-d3 acid, is a cornerstone of modern quantitative chromatography, including both gas chromatography (GC) and liquid chromatography (LC). An internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. scioninstruments.comnih.gov Deuterated standards are considered the gold standard because their physicochemical properties are nearly identical to their non-labeled counterparts. nih.gov

This similarity ensures that the deuterated standard and the target analyte behave almost identically during extraction, derivatization, and chromatographic separation. scioninstruments.com For instance, they exhibit similar retention times, meaning they elute from the chromatography column at nearly the same moment. mdpi.com However, they are readily distinguishable by a mass-spectrometric detector due to their mass difference.

This compound is particularly well-suited as an internal standard for the quantification of pivalic acid, a compound that can be found as an environmental contaminant or as a metabolite of certain pharmaceuticals. google.com Unlabeled pivalic acid is known to co-elute with other C5 short-chain fatty acids (SCFAs), which can interfere with accurate quantification. google.com Using this compound in an isotope dilution method allows for precise differentiation and measurement, overcoming such chromatographic challenges.

The ideal characteristics of a deuterated internal standard for chromatographic applications are summarized in the table below.

| Property | Rationale | Relevance of this compound |

| Identical Chromatographic Behavior | Ensures co-elution with the analyte, allowing for accurate correction of variations in retention time and peak shape. | This compound has virtually the same retention time as unlabeled pivalic acid. |

| Similar Extraction Recovery | The standard and analyte are lost in equal proportions during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction), ensuring the ratio remains constant. | Deuteration does not significantly alter the polarity or solubility, leading to comparable recovery rates. |

| High Isotopic Purity | Minimizes interference from the unlabeled analyte present as an impurity in the standard, which is crucial for the accuracy of the assay, especially at low concentrations. avantiresearch.com | Commercially available this compound typically has high isotopic enrichment, ensuring minimal contribution to the analyte's signal. |

| No Isotopic Exchange | The deuterium (B1214612) atoms must be stably bound and not exchange with hydrogen atoms from the sample or solvent, which would alter the mass and compromise quantification. nih.gov | The deuterium atoms in this compound are on a methyl group, which is not readily exchangeable under typical analytical conditions. |

Mass Spectrometry for Precise Isotopic Abundance Measurements

Mass spectrometry (MS) is the detection method of choice for use with deuterated internal standards because of its ability to differentiate compounds based on their mass-to-charge ratio (m/z). rsc.org When this compound is used as an internal standard for the quantification of pivalic acid, the mass spectrometer can simultaneously monitor the ion signals for both the analyte and the standard.

The quantification is based on the technique of isotope dilution mass spectrometry (IDMS). nih.govnist.gov A known amount of this compound is added to the sample. The ratio of the MS signal response of the endogenous, unlabeled pivalic acid to the signal of the this compound standard is then measured. This ratio is used to calculate the exact concentration of the analyte in the original sample by comparing it to the ratios obtained from a series of calibration standards. nih.gov This method is highly accurate and precise because the ratio measurement corrects for variations in sample injection volume, ionization efficiency, and potential matrix effects that can suppress or enhance the instrument's signal. nih.gov

The precision of this technique relies heavily on the accurate determination of the isotopic enrichment and purity of the deuterated standard. rsc.org High-resolution mass spectrometry (HR-MS) is a key technique for verifying the isotopic abundance of this compound, ensuring that the mass difference is consistent and that the contribution of unlabeled species within the standard is minimal. rsc.org

The table below illustrates the mass spectrometric distinction between pivalic acid and its d3-labeled counterpart.

| Compound | Chemical Formula | Exact Mass (Da) | Monitored Ion (m/z) in MS |

| Pivalic Acid | C₅H₁₀O₂ | 102.0681 | 103.0759 ([M+H]⁺) or 101.0603 ([M-H]⁻) |

| This compound | C₅H₇D₃O₂ | 105.0869 | 106.0947 ([M+H]⁺) or 104.0791 ([M-H]⁻) |

This mass difference of approximately 3 Daltons allows for clear separation of their signals in the mass spectrum, forming the basis for precise and reliable quantification in complex biological and environmental samples.

Emerging Research Frontiers and Future Perspectives

Novel Catalytic Cycles and Reaction Development

Pivalic acid is widely employed as a co-catalyst or additive in numerous transition metal-catalyzed reactions, particularly in palladium-catalyzed C-H activation and direct arylation. snnu.edu.cn In these catalytic cycles, the carboxylic acid often plays a crucial role in protonolysis steps, acting as a proton shuttle or participating in a concerted metalation-deprotonation (CMD) pathway. The substitution of hydrogen with deuterium (B1214612) in Pivalic-d3 acid provides a powerful method for investigating the mechanisms of these intricate reactions through the kinetic isotope effect (KIE).

The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, and similarly, an O-D bond is stronger than an O-H bond. slideserve.com Consequently, if the cleavage of a bond to the isotopic atom is the rate-determining step of a reaction, a significant decrease in the reaction rate is observed. slideserve.comdtu.dk

By comparing the reaction rates or outcomes of catalytic cycles using pivalic acid versus this compound, researchers can gain critical insights. A primary KIE (where kH/kD > 1) suggests that the cleavage of the acidic proton is involved in the rate-determining step. nih.gov This technique is instrumental in:

Mechanistic Elucidation: Determining whether C-H or O-H bond cleavage is kinetically significant in novel catalytic transformations. dtu.dksemanticscholar.org

Optimizing Catalysts: Understanding the rate-limiting steps allows for the rational design of more efficient catalysts and reaction conditions.

Validating Reaction Pathways: Experimental KIE data serves as a benchmark for computational studies modeling different potential reaction pathways, such as CMD versus oxidative addition mechanisms.

For instance, in palladium-catalyzed C-H functionalization, pivalic acid is often proposed to facilitate the C-H cleavage step. Using this compound (specifically, the deuterated carboxyl group, Piv-COOD) would directly probe the involvement of this proton transfer in the turnover-limiting step of the catalytic cycle.

Integration with Advanced Spectroscopic Techniques

The presence of deuterium in this compound offers distinct advantages in various advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques leverage the unique nuclear and vibrational properties of deuterium to probe molecular structure and dynamics with enhanced clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The substitution of protons with deuterons significantly alters the NMR spectrum.

¹H NMR: If the methyl groups of pivalic acid are deuterated ((CD₃)₃CCOOH), these positions become "silent" in the ¹H NMR spectrum. This is highly advantageous when pivalic acid is used as an additive in complex reaction mixtures, as it eliminates potentially overlapping signals and simplifies spectral analysis.

²H NMR: Deuterium is an NMR-active nucleus (I=1), and ²H NMR spectroscopy can directly observe the deuterated sites. sinica.edu.tw This allows for tracking the fate of the this compound molecule throughout a reaction, providing information on its incorporation into products or its role in hydrogen/deuterium exchange processes. researchgate.net

Isotope Effects on Chemical Shifts: Subtle changes in chemical shifts upon isotopic substitution can provide detailed information about hydrogen bonding and molecular geometry. nih.govmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of chemical bonds. Due to its greater mass, deuterium forms bonds that vibrate at lower frequencies than the corresponding bonds to hydrogen.

C-D vs. C-H Vibrations: The C-D stretching vibrations appear in a "clean" region of the IR spectrum (approx. 2100-2250 cm⁻¹) where few other functional groups absorb. This provides a clear spectroscopic window to monitor the deuterated groups.

O-D vs. O-H Vibrations: The O-H stretch of a carboxylic acid gives a very broad absorption from 2500-3300 cm⁻¹. orgchemboulder.comechemi.com The corresponding O-D stretch (if the acidic proton is exchanged for deuterium) shifts to a lower frequency (approx. 2100-2300 cm⁻¹). This shift is used in H/D exchange experiments to confirm the presence of carboxylic acid groups and study hydrogen-bonding networks. nih.gov

The integration of this compound with these techniques allows it to be used as a non-perturbative probe to study reaction mechanisms, molecular interactions, and the orientation of molecules in complex systems. researchgate.netnih.gov

Theoretical Advancements in Deuterium Effects Prediction

The predictable and measurable consequences of isotopic substitution make this compound an excellent subject for the development and validation of theoretical and computational chemistry models. Modern quantum electronic structure methods are increasingly capable of accurately predicting the deuterium isotope effect (DIE) on various chemical properties, most notably acid-base equilibria (pKa).

Predicting the change in acidity upon moving from a protic solvent (H₂O) to a deuterated solvent (D₂O), or upon deuterating the acid itself, is a significant challenge that tests the accuracy of computational models. Theoretical advancements in this area focus on several key factors:

Zero-Point Energy (ZPE): The primary origin of the isotope effect is the difference in zero-point vibrational energy between C-H/O-H and C-D/O-D bonds. slideserve.com Heavier isotopes have lower ZPEs, making the corresponding bonds stronger.

Solvent Effects: The interaction between the solute and the solvent molecules is critical. Continuum solvation models (like PCM, CPCM, and SMD) are used to approximate the bulk solvent environment.

Intermolecular Interactions: Specific interactions, such as hydrogen bonding between the acid and solvent molecules, are crucial and require sophisticated models to capture accurately.

Recent studies have employed combined path integral and free-energy perturbation simulation methods to dissect the contributions to the DIE on pKa. These theoretical frameworks allow for the separation of intrinsic effects (related to the molecule itself) and medium effects (related to the solvent environment).

| Theoretical Model | Key Principles | Primary Contribution to Isotope Effect | Computational Method |

|---|---|---|---|